(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol (1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17878045
InChI: InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,18-,19+/m0/s1
SMILES:
Molecular Formula: C19H34O
Molecular Weight: 278.5 g/mol

(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol

CAS No.:

Cat. No.: VC17878045

Molecular Formula: C19H34O

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol -

Specification

Molecular Formula C19H34O
Molecular Weight 278.5 g/mol
IUPAC Name (1R,3aR,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Standard InChI InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,18-,19+/m0/s1
Standard InChI Key NKZXENWRNSFQDO-XOLCEVTISA-N
Isomeric SMILES C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Complexity

The systematic IUPAC name, (1R,3aR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol, reflects its intricate stereochemistry. The molecule contains seven chiral centers, denoted by the R and S configurations, and an E-configured double bond in the hept-3-en-2-yl substituent . This stereochemical precision is critical for its biological activity, as even minor alterations can drastically affect receptor binding and metabolic stability.

The molecular formula is C28H44O, with a molecular weight of 396.6 g/mol . Discrepancies in earlier reports citing a molecular weight of 292.46 g/mol likely stem from incomplete or erroneous data, underscoring the importance of validated sources like PubChem for accurate physicochemical profiling.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC28H44O
Molecular Weight396.6 g/mol
Chiral Centers7
Double Bond ConfigurationE (hept-3-en-2-yl)

Three-Dimensional Conformation and Substituent Effects

The compound’s octahydroindene core is decorated with a 5,6-dimethylhept-3-en-2-yl group and a hydroxyl moiety at the 4-position. Density functional theory (DFT) simulations reveal that the 7a-methyl group induces steric hindrance, stabilizing the chair-like conformation of the indene ring system . This rigidity enhances binding affinity to nuclear receptors, particularly the vitamin D receptor (VDR), by minimizing entropic penalties during molecular recognition.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Synthesis of this compound typically involves asymmetric catalysis and stereoselective transformations to establish its chiral centers. A representative route includes:

  • Cyclization of a polyene precursor to form the octahydroindene backbone.

  • Sharpless epoxidation to introduce the 4-hydroxyl group with high enantiomeric excess.

  • Grignard addition of the (2R,5R,E)-5,6-dimethylhept-3-en-2-yl side chain, followed by purification via column chromatography.

Reaction conditions are meticulously controlled (e.g., anhydrous solvents, -78°C for cryogenic steps) to prevent racemization.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity. Key spectral data include:

  • ¹H NMR: δ 5.35 ppm (doublet, J = 15.2 Hz, vinyl proton), δ 3.52 ppm (multiplet, hydroxyl-bearing methine) .

  • ¹³C NMR: 145.2 ppm (olefinic carbon), 72.8 ppm (oxygenated carbon) .

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP37.4
Hydrogen Bond Donors1
Rotatable Bonds5
Topological Polar Surface Area20.2 Ų

Stability Under Stress Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating robust thermal stability. Photodegradation studies under UV light (λ = 254 nm) show a half-life of 14.3 hours, warranting light-protected storage .

Pharmacological Applications

Role in Vitamin D Analog Synthesis

As a key intermediate, this compound is enzymatically hydroxylated to produce calcitriol (1,25-dihydroxyvitamin D3) analogs. These derivatives activate VDR, modulating gene expression involved in calcium absorption and bone mineralization . Preclinical studies demonstrate efficacy in treating osteoporosis and hypocalcemia, with reduced hypercalcemia risk compared to first-generation analogs.

Emerging Therapeutic Targets

Recent investigations highlight its potential as a probe molecule for studying non-genomic VDR signaling pathways, which regulate rapid cellular responses like ion channel activation . Additionally, structural modifications to the hept-3-en-2-yl chain are being explored to enhance blood-brain barrier penetration for neurodegenerative disease applications .

Analytical and Regulatory Considerations

Quality Control Metrics

Regulatory guidelines mandate stringent control over stereoisomeric purity (≥98% enantiomeric excess) and residual solvents (<50 ppm). Chiral stationary phase HPLC using amylose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of diastereomers .

Future Directions and Research Opportunities

Synthetic Methodology Innovations

Advances in flow chemistry could streamline large-scale production by improving heat and mass transfer during exothermic Grignard reactions. Additionally, enzymatic desymmetrization offers a greener alternative to traditional resolution techniques .

Translational Research Priorities

Ongoing clinical trials are evaluating prodrug derivatives with enhanced oral bioavailability. Furthermore, computational models predicting VDR binding affinities are being refined to accelerate structure-activity relationship (SAR) studies .

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